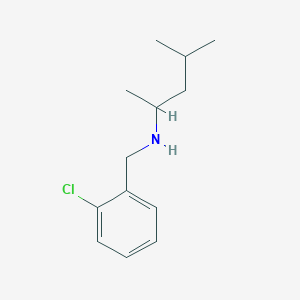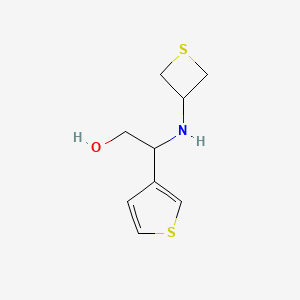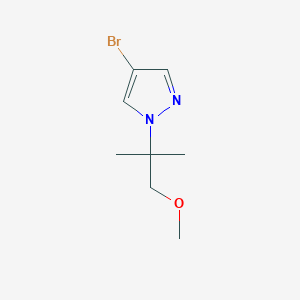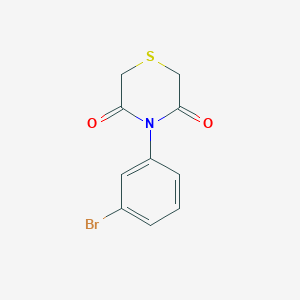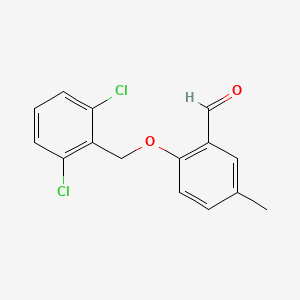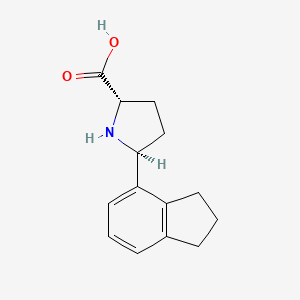
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes a pyrrolidine ring and an indane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indane Moiety: The indane group can be introduced via a Friedel-Crafts alkylation reaction, where an indane derivative reacts with the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization or distillation techniques to purify the compound.
Chiral Resolution: Using advanced chiral separation technologies to obtain the pure enantiomer.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidized Derivatives: Various ketones and aldehydes.
Reduced Products: Alcohols and amines.
Substituted Products: Compounds with new functional groups attached to the pyrrolidine ring.
科学研究应用
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
相似化合物的比较
Similar Compounds
(2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound .
(2S,5S)-5-(Phenyl)pyrrolidine-2-carboxylic acid: A similar compound with a phenyl group instead of the indane moiety.
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-methanol: A derivative with a hydroxyl group instead of the carboxylic acid.
Uniqueness
(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the indane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
(2S,5S)-5-(2,3-dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-8-7-12(15-13)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12-13,15H,1,3,5,7-8H2,(H,16,17)/t12-,13-/m0/s1 |
InChI 键 |
IOGDKNPGWWWNEX-STQMWFEESA-N |
手性 SMILES |
C1CC2=C(C1)C(=CC=C2)[C@@H]3CC[C@H](N3)C(=O)O |
规范 SMILES |
C1CC2=C(C1)C(=CC=C2)C3CCC(N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
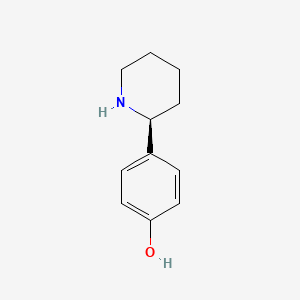
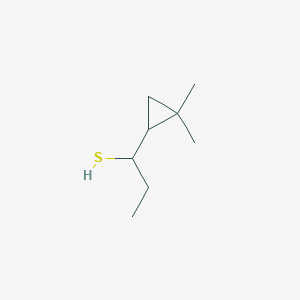
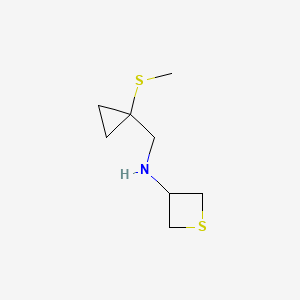
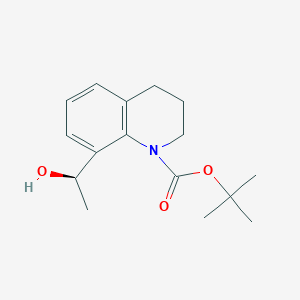
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
